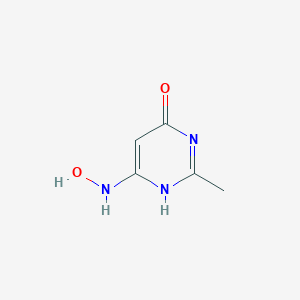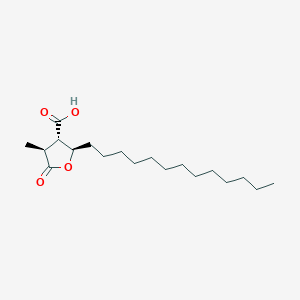
6-氨基-1-甲基-2-硫代-2,3-二氢嘧啶-4(1H)-酮
描述
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves the reaction of 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone with α,β-unsaturated ketones in boiling DMF (Dimethylformamide). This reaction does not follow the traditional Skraup or Doebner-v. Miller synthesis pathways, indicating a unique reaction mechanism for the formation of these heterocyclic compounds. The orientation of the addition process in this synthesis can be determined using NMR measurements, particularly through NOE difference spectroscopy, which helps in understanding the structural aspects of the resulting pyrido[2,3-d]pyrimidine systems .
Molecular Structure Analysis
The molecular structure of related compounds, such as 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate and 6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one monohydrate, reveals significant polarization in the electronic structures of the pyrimidinone molecules. These structures are characterized by intramolecular N-H...O hydrogen bonds. The interatomic distances within these compounds provide insights into the electronic distribution and the potential reactivity of the pyrimidinone core .
Chemical Reactions Analysis
The chemical reactivity of 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone is highlighted by its ability to undergo reactions with α,β-unsaturated ketones to form complex heterocyclic systems. The reaction conditions, such as the use of boiling DMF, play a crucial role in the successful synthesis of these compounds. The non-conformity to traditional synthesis methods like Skraup or Doebner-v. Miller synthesis suggests that the compound may participate in a variety of chemical reactions, leading to diverse heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of the pyrimidinone derivatives can be inferred from their molecular structures and the nature of their hydrogen bonding. The compounds exhibit distinct hydrogen bonding patterns, such as two-centre and three-centre hydrogen bonds, which contribute to the formation of broad ribbons or sheet-like structures in the crystalline state. These hydrogen bonding interactions are indicative of the compound's solubility, melting point, and other physical properties. The presence of nitroso groups and other substituents like pyrrolidinyl and dimethylamino groups also affect the compound's chemical properties, such as its reactivity and stability .
科学研究应用
合成和对天花病毒治疗的对接研究
已合成并表征了6-氨基-1-甲基-2-硫代-2,3-二氢嘧啶-4(1H)-酮衍生物,用于治疗天花病毒。Gerçek、Jumamyradova和Senturk(2022年)的研究调查了它们在疫苗病毒胸苷酸激酶晶体结构中的分子建模,揭示了显著的结合自由能,并暗示它们作为现有药物的替代品的潜力。
细胞毒活性和量子化学计算
进行了一项关于合成和7-硫代吡唑并[1,5-f]嘧啶-2-酮衍生物的细胞毒活性的研究,这些衍生物与6-氨基-1-甲基-2-硫代-2,3-二氢嘧啶-4(1H)-酮密切相关。Kökbudak等人(2020年)探索了它们对人类肝脏和乳腺癌细胞系的细胞毒活性,以及量子化学计算以了解它们的分子性质(Kökbudak等人,2020年)。
与硫代嘧啶衍生物的杂环化反应
El‐mahdy和Farouk(2020年)开发了一种简单高效的方法,用于通过6-氨基-1-甲基-2-硫代-2,3-二氢嘧啶-4(1H)-酮对嘧啶核进行衍生化。这项研究侧重于通过硫代嘧啶衍生物的亲核和/或亲电反应合成新型融合嘧啶(El‐mahdy和Farouk,2020年)。
抗利什曼活性和分子对接
Rode等人(2021年)合成了3,4-二氢嘧啶-2(1H)-(硫)酮的衍生物,包括芳香醛、β-酮酯和脲/硫脲,显示出显著的抗利什曼活性和良好的药物样性质。他们的研究涉及分子对接和动力学模拟,为利什曼病的潜在治疗提供了见解(Rode et al., 2021)。
抗微生物和抗氧化潜力
Kumar等人(2011年)合成了一系列具有潜在抗微生物和抗氧化活性的2,3-二取代喹唑啉-4(3H)-酮。该研究侧重于对抗各种细菌菌株的抑制作用和自由基清除活性,显示出深远的抗氧化潜力(Kumar et al., 2011)。
对HL-60细胞的抗增殖作用
Nishimura等人(2022年)开发了一种新型4,4-二取代3,4-二氢嘧啶-2(1H)-酮和-硫酮的高效合成方法,评估了它们对HL-60细胞的抗增殖作用。他们的研究结果表明2-硫代基团、烷基取代基团与抗增殖活性之间存在强关联(Nishimura et al., 2022)。
属性
IUPAC Name |
6-amino-1-methyl-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-8-3(6)2-4(9)7-5(8)10/h2H,6H2,1H3,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMIOUTTYHCOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)NC1=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355713 | |
| Record name | 6-Amino-1-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16837-08-4 | |
| Record name | 6-Amino-2,3-dihydro-1-methyl-2-thioxo-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16837-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 43406 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016837084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002608543 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-1-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-](/img/structure/B99868.png)



![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)






